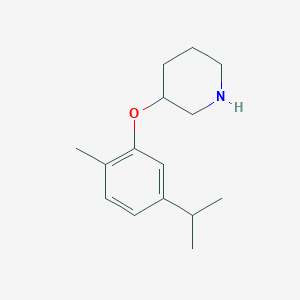![molecular formula C7H11NO2 B1388854 Acide 2-azabicyclo[3.1.1]heptane-1-carboxylique CAS No. 1169708-23-9](/img/structure/B1388854.png)
Acide 2-azabicyclo[3.1.1]heptane-1-carboxylique
Vue d'ensemble
Description
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a unique chemical compound. It is a derivative of the basic penicillin nucleus . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves a variety of methods. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be represented by the SMILES stringO=C (O)C1 (C2)N (CC3=CC=CC=C3)CCC2C1 . Chemical Reactions Analysis
The chemical reactions involving 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid are diverse. For instance, it can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .Physical And Chemical Properties Analysis
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a solid substance . Its InChI key isPXSPEDFYJGUBQE-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthèse d'heptanes 2-azabicyclo oxygénés
Le composé est utilisé dans la synthèse d'heptanes 2-azabicyclo oxygénés via une aminoacyloxylation 1,2 catalysée par le palladium de cyclopentènes . Cette réaction se déroule efficacement avec un large éventail de substrats. Les produits pourraient être encore fonctionnalisés pour construire une bibliothèque de structures aza-bicycliques pontées .
Isostères saturés
Les 3-azabicyclo[3.1.1]heptanes, qui peuvent être synthétisés à partir de l'acide 2-azabicyclo[3.1.1]heptane-1-carboxylique, ont été évalués pour leurs propriétés en tant qu'isostères saturés . Ils ont été incorporés dans la structure du médicament antihistaminique Rupatidine à la place du cycle pyridine, ce qui a entraîné une amélioration spectaculaire des propriétés physicochimiques .
Ingénierie des protéines et conception de médicaments
La synthèse d'analogues non chiraux de l'acide pipécolique à conformation restreinte, y compris les acides 2-azabicyclo[3.1.1]heptane-1-carboxyliques, révèle leur potentiel en ingénierie des protéines et en conception de médicaments. Cela souligne l'importance des contraintes conformationnelles dans le développement de nouveaux composés.
Applications antimicrobiennes
Des analogues structuraux de l'acide 3-((5-(diméthylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyéthyl)-4-méthyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylique, qui peuvent être synthétisés à partir de l'this compound, ont été étudiés pour leurs propriétés antimicrobiennes .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is the orexin 2 receptors . These receptors play a crucial role in the regulation of arousal, wakefulness, and appetite .
Mode of Action
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid acts as an agonist on the orexin 2 receptors . This means that it binds to these receptors and activates them, leading to a physiological response .
Result of Action
As an agonist of the orexin 2 receptors, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can stimulate these receptors, potentially leading to increased arousal and wakefulness . This could make it useful in the treatment of diseases associated with these receptors, such as narcolepsy .
Analyse Biochimique
Biochemical Properties
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity .
Cellular Effects
The effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects .
Metabolic Pathways
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .
Subcellular Localization
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUHXSVDHMLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)




![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)

![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine](/img/structure/B1388789.png)
![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)